1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one 1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 1340308-33-9
VCID: VC3080198
InChI: InChI=1S/C7H14N2O/c1-5(2)7(10)9-3-6(8)4-9/h5-6H,3-4,8H2,1-2H3
SMILES: CC(C)C(=O)N1CC(C1)N
Molecular Formula: C7H14N2O
Molecular Weight: 142.2 g/mol

1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one

CAS No.: 1340308-33-9

Cat. No.: VC3080198

Molecular Formula: C7H14N2O

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one - 1340308-33-9

Specification

CAS No. 1340308-33-9
Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
IUPAC Name 1-(3-aminoazetidin-1-yl)-2-methylpropan-1-one
Standard InChI InChI=1S/C7H14N2O/c1-5(2)7(10)9-3-6(8)4-9/h5-6H,3-4,8H2,1-2H3
Standard InChI Key ZHWMAFUPXSFJSL-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CC(C1)N
Canonical SMILES CC(C)C(=O)N1CC(C1)N

Introduction

Chemical Structure and Classification

Structural Features and Nomenclature

1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one belongs to the class of heterocyclic amides. Its structure comprises three key components:

  • A four-membered azetidine ring

  • A primary amine (-NH2) substituent at position 3 of the azetidine ring

  • A 2-methylpropan-1-one (isobutyryl) moiety attached to the nitrogen at position 1

The compound features an amide linkage between the azetidine nitrogen and the isobutyryl group, creating a structural scaffold with potential for diverse interactions in biological systems.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be predicted for 1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one:

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₇H₁₄N₂O
Molecular Weight142.20 g/mol
Physical StateLikely crystalline solid at room temperature
SolubilityPredicted soluble in polar organic solvents; moderate water solubility
Hydrogen Bond Donors2 (primary amine)
Hydrogen Bond Acceptors2 (carbonyl oxygen, amine nitrogen)
Functional GroupsAmine, amide, heterocycle
Ring SystemAzetidine (4-membered)

Structural Comparison with Related Compounds

Relationship to Azetidine Derivatives

The azetidine ring system in 1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one shares structural similarities with other biologically relevant azetidine-containing compounds. Unlike β-lactams (azetidin-2-ones) that contain a carbonyl group within the four-membered ring, this compound features the carbonyl group external to the ring as part of the amide linkage.

Comparison with Isobutylamine Derivatives

Predicted Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Profile

Based on structural analysis, the predicted NMR spectroscopic features would include:

Table 2: Predicted Key NMR Signals

Proton/Carbon PositionPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Methyl groups (isobutyryl)1.0-1.1 (d)18-20
Methine (isobutyryl)2.5-2.8 (m)30-35
Azetidine ring protons3.0-4.5 (complex m)40-60
C-3 proton (bearing NH₂)3.8-4.2 (m)50-55
Amine protons1.5-2.0 (br s)-
Carbonyl carbon-175-180

These predicted values are based on typical chemical shift ranges for similar structural motifs and would require experimental verification.

Infrared Spectroscopy

Key infrared absorption bands would likely include:

  • N-H stretching vibrations (3300-3500 cm⁻¹)

  • C=O stretching vibration (1630-1680 cm⁻¹)

  • C-N stretching vibrations (1200-1350 cm⁻¹)

ApproachKey StepsAdvantagesChallenges
Protection-Acylation-Deprotection1. Protection of 3-aminoazetidine
2. N-acylation with isobutyryl chloride
3. Deprotection
Straightforward, established chemistrySelectivity between nitrogens
Amide CouplingDirect coupling of 3-aminoazetidine with isobutyric acid using coupling reagents (DCC, HOBt)Single-step approachRegioselectivity concerns
Ring ConstructionBuilding the azetidine ring after amide formationGreater flexibilityMore complex, multiple steps

The synthetic approach involving protection-acylation-deprotection parallels methodologies seen in the synthesis of related β-lactam compounds described in the research literature .

Key Intermediates and Reagents

Based on synthetic approaches to related heterocyclic amides, key intermediates might include:

  • Protected 3-aminoazetidine derivatives

  • Activated isobutyric acid derivatives (acid chlorides, anhydrides)

  • Coupling reagents such as DCC, HOBt, or HATU for amide formation

Research on β-lactam compounds has demonstrated the use of 2-chloro-N-methylpyridinium iodide as an acid-activating agent and tripropylamine as base for related amide-forming reactions .

Structural FeaturePotential Biological RelevanceResearch Precedent
Azetidine ringConformational constraint, potential for enzyme bindingβ-lactam compounds as enzyme inhibitors
Primary amine at C-3Hydrogen bonding, potential for derivatizationAminoazetidines in medicinal chemistry
Isobutyryl amideLipophilicity, metabolic stabilityAmide-containing pharmaceuticals

Analytical Methods for Characterization

Chromatographic Analysis

For purification and analysis of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one and related compounds, several chromatographic methods would be applicable:

Table 5: Recommended Chromatographic Methods

MethodConditionsApplication
HPLCReverse phase C18, methanol/water gradientPurity determination, separation
TLCSilica gel, ethyl acetate/methanol systemsReaction monitoring, identity confirmation
GC-MSWith derivatization (if required for volatility)Structural confirmation

These analytical approaches align with methods used for characterization of related azetidine and β-lactam compounds in research literature .

Structural Confirmation Techniques

Comprehensive structural characterization would typically include:

  • Multi-dimensional NMR experiments (COSY, HSQC, HMBC)

  • High-resolution mass spectrometry

  • X-ray crystallography for definitive structural confirmation

Applications in Chemical Research

ConditionExpected StabilityPotential Degradation Pathways
Acidic conditionsLimited stabilityPotential ring opening, amide hydrolysis
Basic conditionsModerate stabilityAmide hydrolysis
Oxidative conditionsLimited stabilityOxidation of amine group
Photolytic conditionsLikely stable-
Thermal conditionsModerate stabilityPotential for rearrangements at elevated temperatures

Research on related compounds suggests that azetidine rings can undergo ring-opening reactions under certain conditions due to inherent ring strain .

Citations: ChemBK information on 1-Amino-2-methylpropane (Isobutylamine) Research on antiproliferative and tubulin-destabilizing effects of 3-(Prop-1-en-2-yl)azetidin-2-one analogues Patent application related to heterocyclic acrylamides with JAK inhibitory activity

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